Cinromide

Description

Structure

3D Structure

Properties

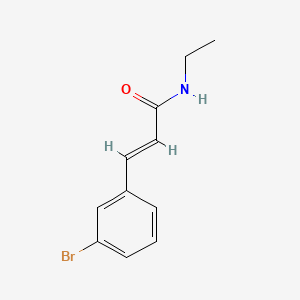

IUPAC Name |

(E)-3-(3-bromophenyl)-N-ethylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3,(H,13,14)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCXGZCEMNMWIL-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C=CC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)/C=C/C1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046417 |

Source

|

| Record name | Cinromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58473-74-8, 69449-19-0 |

Source

|

| Record name | (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58473-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058473748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069449190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58473-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M197KE7A5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Cinromide: From Anticonvulsant to Amino Acid Transporter Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinromide (trans-3-Bromo-N-ethylcinnamamide) is an investigational compound that has been evaluated for its anticonvulsant properties and has more recently been identified as a potent and selective inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19). This guide provides a comprehensive overview of the molecular mechanisms underlying cinromide's actions, detailing its primary target, signaling pathway interactions, and the experimental evidence that has elucidated its function. Quantitative data are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Primary Mechanism of Action: Allosteric Inhibition of B⁰AT1 (SLC6A19)

The principal and most well-characterized mechanism of action of cinromide is the inhibition of the epithelial neutral amino acid transporter B⁰AT1, also known as SLC6A19.[1][2][3] B⁰AT1 is responsible for the sodium-dependent uptake of neutral amino acids in the intestine and their reabsorption in the kidneys.[4][5]

Cinromide acts as an allosteric inhibitor of B⁰AT1.[4][6] High-resolution cryo-electron microscopy studies have revealed that cinromide binds to an allosteric site located in the vestibule of the transporter.[4][6] This binding event prevents the substantial conformational change, specifically a movement of transmembrane helices TM1 and TM6, that is necessary for the transporter to transition from an outward-open state to an occluded state.[4][6] By locking the transporter in an inactive conformation, cinromide effectively blocks the transport of neutral amino acids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Role of Cinromide in the Inhibition of the B⁰AT1 Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neutral amino acid transporter B⁰AT1 (SLC6A19) has emerged as a significant therapeutic target for metabolic disorders such as type 2 diabetes and phenylketonuria. Its role in the absorption of neutral amino acids in the intestine and kidneys makes it a prime candidate for pharmacological intervention. This technical guide provides an in-depth analysis of cinromide, a potent and selective inhibitor of B⁰AT1. We will delve into the quantitative measures of its inhibitory action, detail the experimental protocols used for its characterization, and visualize the underlying molecular interactions and experimental workflows.

Introduction to B⁰AT1 (SLC6A19)

B⁰AT1 is a sodium-dependent transporter responsible for the uptake of all neutral amino acids across the apical membrane of epithelial cells, primarily in the small intestine and kidneys.[1][2] For its surface expression and catalytic activity, B⁰AT1 requires the co-expression of an ancillary protein: collectrin (TMEM27) in the kidney and angiotensin-converting enzyme 2 (ACE2) in the intestine.[3][4] The transporter is electrogenic, coupling the transport of one sodium ion with one neutral amino acid.[1][5] Genetic disruption of the Slc6a19 gene in mice has been shown to improve glycemic control and confer resistance to high-fat diet-induced obesity, highlighting the therapeutic potential of B⁰AT1 inhibition.[1]

Cinromide: A Potent B⁰AT1 Inhibitor

Cinromide, an anticonvulsant agent, was identified as a robust, selective, and reproducible inhibitor of human SLC6A19 (hSLC6A19) through the screening of pharmacologically active compound libraries.[6][7][8] Its chemical structure is trans-3-Bromo-N-ethylcinnamamide.[6]

Quantitative Analysis of Cinromide's Inhibitory Activity

The inhibitory potency of cinromide against B⁰AT1 has been quantified using various experimental assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter. The reported IC₅₀ values for cinromide are summarized in the table below.

| Reported IC₅₀ | Assay Method | Cell Line/System | Reference |

| 0.5 µM | Not specified | Epithelial neutral amino acid transporter B⁰AT1 | [6][9] |

| 0.3 µM | Not specified | Not specified | [10][11] |

| 0.8 ± 0.1 µM | Optimized radiolabeled uptake assay | CHO-BC cells (CHO cells expressing B⁰AT1 and collectrin) | [12] |

| ~0.5 µM | FLIPR assay | CHO-BC cells | [10] |

Mechanism of B⁰AT1 Inhibition by Cinromide

Initial studies suggested that cinromide and its analogs, which possess a pseudo-peptide bond, might act as competitive inhibitors.[10][11] However, recent high-resolution cryo-electron microscopy (cryo-EM) structures of B⁰AT1 in the presence of cinromide analogs have revealed an allosteric binding site located in the extracellular vestibule of the transporter.[13][14][15]

Binding of the inhibitor to this allosteric site prevents the conformational change required for substrate transport, specifically the movement of transmembrane helices TM1 and TM6.[13][14][15] This allosteric inhibition mechanism offers a promising avenue for developing highly specific B⁰AT1 modulators.

Mechanism of Cinromide Inhibition of B⁰AT1.

Experimental Protocols for Characterizing B⁰AT1 Inhibitors

The identification and characterization of cinromide as a B⁰AT1 inhibitor have been facilitated by a suite of robust in vitro assays.

General Experimental Workflow

The process of identifying and characterizing novel B⁰AT1 inhibitors like cinromide typically follows a multi-step workflow, beginning with high-throughput screening and progressing to detailed mechanistic studies.

Experimental Workflow for B⁰AT1 Inhibitor Characterization.

Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential (FMP) Assay

This high-throughput assay is used for primary screening of compound libraries.[7][8]

-

Principle: B⁰AT1 is an electrogenic transporter, meaning it generates an electrical current upon substrate transport, leading to membrane depolarization. The FMP assay uses a voltage-sensitive fluorescent dye to detect these changes in membrane potential.

-

Cell Line: Madin-Darby Canine Kidney (MDCK) or Chinese Hamster Ovary (CHO) cells stably expressing human B⁰AT1 and its accessory protein (TMEM27 or collectrin).[7][10]

-

Methodology:

-

Cells are seeded in microplates and loaded with a fluorescent membrane potential-sensitive dye.

-

A baseline fluorescence is measured.

-

Test compounds (like cinromide) are added to the wells.

-

A B⁰AT1 substrate (e.g., L-isoleucine) is added to initiate transport and induce membrane depolarization.[7]

-

The change in fluorescence intensity is measured. Inhibitors of B⁰AT1 will reduce or prevent the substrate-induced depolarization.

-

Stable Isotope-Labeled Neutral Amino Acid Uptake Assay

This assay provides a direct measure of transporter function and is often used to confirm hits from primary screens.[7][8]

-

Principle: This method quantifies the uptake of a stable isotope-labeled amino acid substrate into cells expressing B⁰AT1.

-

Cell Line: MDCK cells stably expressing hSLC6A19 and TMEM27.[7]

-

Methodology:

-

Cells are incubated with the test compound (cinromide) for a defined period.

-

A solution containing a stable isotope-labeled substrate (e.g., ¹³C, ¹⁵N-L-leucine) is added to initiate uptake.

-

After a specific time, the uptake is stopped by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular concentration of the labeled substrate is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Inhibition is determined by the reduction in substrate uptake in the presence of the compound compared to a vehicle control.

-

Radiolabeled Substrate Uptake Assay

This is a classic and highly sensitive method for studying transporter activity.[3][12]

-

Principle: Similar to the stable isotope assay, this method measures the uptake of a radiolabeled amino acid substrate.

-

Cell Line: CHO cells stably expressing B⁰AT1 and collectrin (CHO-BC cells) or Xenopus laevis oocytes injected with B⁰AT1 cRNA.[5][10][16]

-

Methodology:

-

Cells or oocytes are pre-incubated with or without the inhibitor in a buffer.

-

The uptake is initiated by adding a buffer containing a radiolabeled substrate (e.g., L-[¹⁴C]leucine).[17]

-

The reaction is stopped after a short incubation period by rapid washing with ice-cold buffer.

-

The cells or oocytes are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

To improve the signal-to-noise ratio, inhibitors of endogenous transporters (like JPH203 for LAT1 and GPNA for ASCT2) can be used to isolate B⁰AT1-specific transport.[12][14]

-

Electrophysiological Assays

Electrophysiological techniques provide real-time information about transporter activity and are invaluable for mechanistic studies.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes:

-

Principle: This method measures the substrate-induced currents generated by B⁰AT1 expressed in the oocyte membrane.

-

Methodology: Oocytes are injected with cRNA encoding B⁰AT1. After a few days to allow for protein expression, the oocyte is voltage-clamped at a specific holding potential (e.g., -50 mV).[5][16] The application of a B⁰AT1 substrate induces an inward current, which is recorded. The effect of an inhibitor is assessed by its ability to block this substrate-induced current.

-

-

Solid-Supported Membrane (SSM)-Based Electrophysiology (e.g., SURFE²R):

-

Principle: This high-throughput electrophysiology technique measures charge translocation by transporters in membrane preparations.[18]

-

Methodology: Membrane vesicles prepared from cells overexpressing B⁰AT1 are adsorbed onto a solid-supported membrane sensor. A rapid change in substrate concentration triggers transporter activity, generating a transient electrical current that is measured.[18] This allows for the rapid determination of inhibitor potency and mechanism of action.

-

Selectivity of Cinromide

A crucial aspect of a therapeutic inhibitor is its selectivity for the target transporter over other related proteins. Studies have shown that cinromide is a selective inhibitor of B⁰AT1. For instance, in assays using CHO-BC cells, which also have endogenous transporters like LAT1, cinromide effectively inhibited B⁰AT1-mediated transport without significantly affecting LAT1 activity.[10] This selectivity is critical for minimizing off-target effects.

Conclusion

Cinromide has been firmly established as a potent and selective inhibitor of the B⁰AT1 transporter. Its mechanism of action, now understood to be allosteric, provides a structural basis for the development of next-generation inhibitors. The array of experimental protocols detailed in this guide, from high-throughput screening assays to sophisticated electrophysiological and structural methods, forms a comprehensive toolkit for the discovery and characterization of novel B⁰AT1 modulators. As research into the therapeutic potential of B⁰AT1 inhibition continues, compounds like cinromide will serve as invaluable pharmacological tools and potential starting points for drug development programs targeting metabolic diseases.

References

- 1. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression and regulation of the neutral amino acid transporter B0AT1 in rat small intestine | PLOS One [journals.plos.org]

- 3. Identification of Novel Inhibitors of the Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Induce Protein Restriction and to Treat Type 2 Diabetes [openresearch-repository.anu.edu.au]

- 4. The role of the neutral amino acid transporter B0AT1 (SLC6A19) in Hartnup disorder and protein nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of mouse amino acid transporter B0AT1 (slc6a19) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]

- 11. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Basis for the Interaction of the Mammalian Amino Acid Transporters B0AT1 and B0AT3 with Their Ancillary Protein Collectrin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-Throughput Electrophysiology Assays For B0AT1 (SLC6A19) [sbdrugdiscovery.com]

An In-depth Technical Guide to trans-3-Bromo-N-ethylcinnamamide (Cinromide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-3-Bromo-N-ethylcinnamamide, also known as Cinromide. It covers the compound's discovery as an anticonvulsant agent, its synthesis, physicochemical properties, and its recently elucidated mechanism of action as a potent inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19). This document includes detailed experimental protocols, tabulated quantitative data for easy reference, and visualizations of its synthesis and biological pathway to support further research and development.

Introduction

trans-3-Bromo-N-ethylcinnamamide, originally developed as an anticonvulsant, has garnered renewed interest due to its specific and potent inhibition of the solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1. This transporter is crucial for the absorption of neutral amino acids in the intestine and kidneys. Its inhibition presents a promising therapeutic strategy for metabolic diseases. This guide consolidates the current knowledge on this compound to facilitate its application in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of trans-3-Bromo-N-ethylcinnamamide is presented in Table 1.

Table 1: Physicochemical Properties of trans-3-Bromo-N-ethylcinnamamide

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(3-bromophenyl)-N-ethylprop-2-enamide | - |

| Synonyms | Cinromide, trans-3-Bromo-N-ethylcinnamamide | [1] |

| CAS Number | 58473-74-8 | [1] |

| Molecular Formula | C₁₁H₁₂BrNO | [2] |

| Molecular Weight | 254.12 g/mol | [2] |

| Melting Point | 89-91 °C | [1] |

| Appearance | White crystalline material | [1] |

| Solubility | Soluble in DMSO (≥250 mg/mL) | - |

Synthesis of trans-3-Bromo-N-ethylcinnamamide

The synthesis of trans-3-Bromo-N-ethylcinnamamide can be achieved through the amidation of trans-3-bromocinnamic acid. A common and effective method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with ethylamine.

Synthetic Scheme

Caption: Synthesis of trans-3-Bromo-N-ethylcinnamamide.

Experimental Protocol

Materials:

-

trans-3-Bromocinnamic acid

-

Thionyl chloride (SOCl₂)

-

Ethylamine (CH₃CH₂NH₂)

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

-

Ethanol

-

Water

-

Standard laboratory glassware and apparatus for reflux and filtration.

Procedure:

-

Formation of the Acid Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of trans-3-bromocinnamic acid in anhydrous toluene is prepared. Thionyl chloride is added dropwise to the solution at room temperature. The reaction mixture is then heated to reflux and maintained for a period to ensure complete conversion to the acid chloride. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride and toluene are removed under reduced pressure.

-

Amidation: The resulting crude trans-3-bromocinnamoyl chloride is redissolved in anhydrous toluene. In a separate flask, a solution of ethylamine in dry diethyl ether is prepared. The acid chloride solution is added slowly with stirring to the ethylamine solution at room temperature.[1]

-

Reaction and Work-up: The reaction mixture is heated at reflux for 1 hour.[1] After the reaction is complete, the solvent and excess ethylamine are removed under reduced pressure.[1] The residue is then triturated with water to precipitate the crude product.[1]

-

Purification: The crude solid is collected by filtration and washed with water. The product is then recrystallized from an ethanol-water mixture to yield trans-3-bromo-N-ethylcinnamamide as a white crystalline material.[1]

Biological Activity and Mechanism of Action

Anticonvulsant Activity

Cinromide was initially identified as a broad-spectrum anticonvulsant.[3] Its efficacy has been demonstrated in various animal models of epilepsy.

Table 2: Anticonvulsant Activity of Cinromide

| Animal Model | Administration | ED₅₀ (mg/kg) | Reference |

| Mice (Electroshock) | i.p. | 60 ± 11 | [3] |

| Mice (Leptazol-induced) | i.p. | 90 ± 15 | [3] |

| Mice (Electroshock) | oral | 80 ± 15 | [3] |

| Mice (Leptazol-induced) | oral | 300 ± 61 | [3] |

| Rats (Leptazol-induced) | i.p. | 58 ± 11 | [3] |

Mechanism of Action: B⁰AT1 Inhibition

Recent studies have elucidated that the primary mechanism of action of Cinromide is the inhibition of the neutral amino acid transporter B⁰AT1 (SLC6A19). This transporter is responsible for the sodium-dependent uptake of neutral amino acids in the small intestine and the proximal tubule of the kidney.

Caption: Inhibition of B⁰AT1 by Cinromide.

By blocking B⁰AT1, Cinromide prevents the reabsorption of neutral amino acids, leading to their excretion. This mechanism is being explored for the treatment of metabolic disorders characterized by elevated levels of certain amino acids.

Table 3: In Vitro Inhibitory Activity of Cinromide

| Target | Assay | IC₅₀ (µM) | Reference |

| B⁰AT1 (SLC6A19) | FLIPR Membrane Potential | ~0.3 | - |

| B⁰AT1 (SLC6A19) | Radioactive Uptake | ~0.5 | - |

| 5-HT induced contractions | Rat fundus strips | - (46% inhibition at 10-100 µM) | [3] |

| Monoamine Oxidase | Rat liver and brain | - (Inhibits at 100 µM) | [3] |

Experimental Protocols for Biological Assays

In Vivo Anticonvulsant Activity Assay (Rodent Model)

Objective: To determine the median effective dose (ED₅₀) of trans-3-Bromo-N-ethylcinnamamide required to protect against chemically or electrically induced seizures.

Materials:

-

trans-3-Bromo-N-ethylcinnamamide

-

Vehicle (e.g., propylene glycol)

-

Convulsant agent (e.g., pentylenetetrazol (Leptazol) or electroshock apparatus)

-

Male Swiss mice or Wistar rats

-

Syringes and needles for intraperitoneal (i.p.) or oral (p.o.) administration

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

-

Drug Administration: Prepare a solution of trans-3-Bromo-N-ethylcinnamamide in the vehicle. Administer the compound at various doses to different groups of animals via the desired route (i.p. or p.o.). A control group should receive the vehicle only.

-

Induction of Seizures: At a predetermined time after drug administration (e.g., 30-60 minutes), induce seizures.

-

Chemical Induction: Administer a convulsant dose of Leptazol (e.g., 85 mg/kg, i.p.).

-

Electrical Induction: Apply a short electrical stimulus via corneal or ear electrodes.

-

-

Observation: Observe the animals for a set period (e.g., 30 minutes) for the presence or absence of tonic-clonic seizures.

-

Data Analysis: The ED₅₀ is calculated using statistical methods, such as the log-probit analysis, based on the percentage of animals protected from seizures at each dose level.

B⁰AT1 Inhibition Assay (Cell-based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of trans-3-Bromo-N-ethylcinnamamide on the B⁰AT1 transporter.

Materials:

-

A cell line stably expressing human B⁰AT1 (e.g., MDCK cells)

-

trans-3-Bromo-N-ethylcinnamamide

-

Radio-labeled neutral amino acid (e.g., ³H-Leucine)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture the B⁰AT1-expressing cells in appropriate media until they reach a suitable confluency in multi-well plates.

-

Compound Incubation: Prepare serial dilutions of trans-3-Bromo-N-ethylcinnamamide in the assay buffer. Remove the culture medium from the cells and wash with the assay buffer. Add the different concentrations of the compound to the cells and incubate for a specific period.

-

Uptake Assay: To initiate the uptake, add the assay buffer containing the radio-labeled amino acid to the wells. Incubate for a short period (e.g., 10 minutes) at room temperature.

-

Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells using a suitable lysis buffer.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of amino acid uptake against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

trans-3-Bromo-N-ethylcinnamamide (Cinromide) is a compound with a well-established anticonvulsant profile and a more recently discovered role as a potent inhibitor of the B⁰AT1 neutral amino acid transporter. This dual activity and its well-defined chemical synthesis make it a valuable tool for research in both neuroscience and metabolic diseases. This technical guide provides the essential information and protocols to support scientists and researchers in their exploration of this promising molecule. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential clinical translation.

References

The Anticonvulsant Profile of Cinromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinromide (3-bromo-N-ethylcinnamamide) is an experimental anticonvulsant agent that underwent preclinical and limited clinical investigation in the late 1970s and early 1980s. Despite demonstrating a degree of efficacy in animal models of epilepsy, its development was halted due to limited clinical usefulness and the emergence of adverse effects.[1] This technical guide provides a comprehensive overview of the anticonvulsant properties of Cinromide, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used in its evaluation. A significant focus is placed on its more recently identified activity as an inhibitor of the B⁰AT1 (SLC6A19) neutral amino acid transporter, a mechanism that may underlie its anticonvulsant effects.

Introduction

Cinromide is a derivative of cinnamamide that was investigated for its potential as an antiepileptic drug. Early studies in animal models, including those involving maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures, suggested a profile of a potentially effective anticonvulsant. However, a pilot study in adult outpatients with uncontrolled partial epilepsy revealed limited efficacy and notable central nervous system and gastrointestinal toxicity, leading to its withdrawal from further development.[1]

Recent research has shed new light on the potential molecular targets of Cinromide, identifying it as a potent inhibitor of the B⁰AT1 neutral amino acid transporter. This discovery provides a new lens through which to examine its anticonvulsant properties and offers insights for the development of novel antiepileptic drugs targeting this pathway.

Mechanism of Action

The anticonvulsant effects of Cinromide are likely multifactorial, with evidence pointing to both classical neuromodulatory actions and a more recently identified role as a transporter inhibitor.

Inhibition of the B⁰AT1 (SLC6A19) Neutral Amino Acid Transporter

The most significant recent finding regarding Cinromide's mechanism of action is its potent inhibition of the B⁰AT1 (SLC6A19) neutral amino acid transporter. B⁰AT1 is responsible for the sodium-dependent transport of neutral amino acids across the apical membrane of epithelial cells in the intestine and kidneys. While its role in the central nervous system is less defined, the inhibition of amino acid transport could plausibly modulate neuronal excitability.

The proposed mechanism involves an allosteric binding site in the vestibule of the transporter.[2][3] By binding to this site, Cinromide is thought to prevent the conformational changes necessary for amino acid translocation, thereby reducing their uptake. The precise downstream effects of B⁰AT1 inhibition on neuronal signaling are still under investigation, but it is hypothesized that altering the balance of neuroactive amino acids could lead to a reduction in neuronal hyperexcitability.

dot

Modulation of Excitatory and Inhibitory Neurotransmission

Older studies on Cinromide suggested a more conventional anticonvulsant mechanism involving the modulation of synaptic transmission. Research indicated that Cinromide could depress excitatory transmission and facilitate segmental inhibition. This profile bears resemblance to established antiepileptic drugs like phenytoin and carbamazepine.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacokinetics and pharmacodynamics of Cinromide and its active metabolite.

Table 1: Pharmacokinetic Parameters of Cinromide and its Active Metabolite

| Parameter | Cinromide | 3-bromocinnamamide (Active Metabolite) | Species | Reference |

| Half-life (t½) | 0.92 ± 0.23 hr | 4.43 ± 0.76 hr | Rhesus Monkey | [4] |

| Bioavailability | Incomplete due to first-pass metabolism | - | Rhesus Monkey | [4] |

Table 2: Pharmacodynamic Data

| Parameter | Value | Model System | Reference |

| IC₅₀ (B⁰AT1 Inhibition) | 0.5 µM | CHO cells expressing B⁰AT1 | [2] |

| Effective Plasma Concentration | 7-14 µg/mL (of metabolite) | Alumina-gel monkey model | [5] |

Note: Despite extensive searching of historical literature, specific ED₅₀ values for Cinromide in the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models were not available in the accessible full-text articles.

Experimental Protocols

This section details the methodologies for key experiments used in the preclinical evaluation of anticonvulsant compounds like Cinromide.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

-

Apparatus: A convulsiometer capable of delivering a constant alternating current. Corneal electrodes.

-

Procedure:

-

Administer the test compound (Cinromide) to the animal (typically mice or rats) at various doses and time points prior to the test.

-

Apply a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas.

-

Place the corneal electrodes on the animal's eyes, ensuring good contact with a saline solution.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[6]

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The abolition of the hindlimb tonic extension is considered the endpoint for protection.

-

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

dot

Pentylenetetrazole (PTZ) Seizure Test

The PTZ test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.

-

Apparatus: Observation chambers, syringes for injection.

-

Procedure:

-

Administer the test compound (Cinromide) to the animal (typically mice) at various doses and time points.

-

Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg) subcutaneously or intraperitoneally.

-

Place the animal in an individual observation chamber.

-

Observe the animal for a set period (e.g., 30 minutes) for the occurrence of seizures.

-

The primary endpoint is the failure to observe a generalized clonic seizure for a defined period.

-

-

Data Analysis: The dose of the compound that protects 50% of the animals from clonic seizures (ED₅₀) is calculated.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

-

Materials: Histidine-dependent strains of Salmonella typhimurium, minimal glucose agar plates, S9 liver extract (for metabolic activation), test compound, positive and negative controls.[4][7]

-

Procedure:

-

Prepare a top agar containing the bacterial strain, a trace amount of histidine, and the test compound at various concentrations.

-

Pour the top agar onto a minimal glucose agar plate.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

-

-

Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Structure-Activity Relationship (SAR)

While a detailed SAR study for a broad range of Cinromide analogs is not available in the literature, analysis of the cinnamamide scaffold provides insights into the structural requirements for anticonvulsant activity.

dot

The general pharmacophore for anticonvulsant cinnamamides includes:

-

A hydrophobic aromatic ring (the phenyl group in Cinromide).

-

An electron-donating or -withdrawing substituent on the aromatic ring (the bromine atom in Cinromide).

-

An amide linker that can act as a hydrogen bond donor and acceptor.

-

An alkyl substituent on the amide nitrogen, which can influence lipophilicity and metabolic stability.

Synthesis

Cinromide, as a cinnamamide derivative, can be synthesized through standard amidation reactions. A plausible synthetic route involves the reaction of 3-bromocinnamic acid with an activating agent to form an acyl chloride, followed by reaction with ethylamine.

dot

Conclusion

Cinromide represents an interesting case in the history of antiepileptic drug development. While its clinical journey was short-lived due to a suboptimal therapeutic window, the subsequent discovery of its interaction with the B⁰AT1 transporter highlights the potential for this and related pathways as novel targets for anticonvulsant therapies. The data and protocols summarized in this guide provide a historical context and a scientific foundation for researchers and drug development professionals interested in exploring the cinnamamide scaffold and the role of amino acid transporters in epilepsy. The story of Cinromide underscores the importance of revisiting older compounds with new scientific tools to uncover novel mechanisms of action that could inspire the next generation of therapeutics.

References

- 1. Cinromide (3-bromo-N-ethylcinnanamide), novel anticonvulsant agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]

- 5. Anticonvulsant effects of cenobamate in chemically and electrically induced seizure models in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Cinromide's Impact on Neutral Amino Acid Transport: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the inhibitory effects of Cinromide on neutral amino acid transport, with a primary focus on its interaction with the B⁰AT1 (SLC6A19) transporter. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a technical guide for researchers in the fields of pharmacology, biochemistry, and drug development.

Executive Summary

Cinromide has been identified as a potent and selective inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19).[1] This transporter plays a crucial role in the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[2][3] Consequently, inhibition of B⁰AT1 by Cinromide presents a promising therapeutic strategy for managing metabolic disorders characterized by elevated levels of certain amino acids, such as phenylketonuria.[2][4] This whitepaper details the quantitative measures of Cinromide's inhibitory activity, the experimental protocols used to determine these effects, and the proposed mechanism of action at the molecular level.

Quantitative Data: Inhibitory Potency of Cinromide

Cinromide's efficacy as a B⁰AT1 inhibitor has been quantified across multiple studies, primarily through the determination of its half-maximal inhibitory concentration (IC₅₀). The data consistently demonstrates sub-micromolar potency.

| Compound | Assay Type | Cell Line | Substrate | IC₅₀ (µM) | Reference |

| Cinromide | FLIPR Membrane Potential (FMP) | MDCK-hSLC6A19 | Not specified | 0.28 | [5] |

| Cinromide | Radiolabeled Amino Acid Uptake | MDCK-hSLC6A19 | Not specified | 0.37 | [5] |

| Cinromide | FLIPR Membrane Potential (FMP) | CHO-BC | Isoleucine | 0.5 ± 0.08 | [3] |

| Cinromide | Optimized Radiolabeled Amino Acid Uptake | CHO-BC | L-[U-¹⁴C]leucine | 0.8 ± 0.1 | [4] |

Experimental Protocols

The characterization of Cinromide's inhibitory activity has been achieved through two primary experimental methodologies: Fluorescence Imaging Plate Reader (FLIPR) membrane potential assays and radiolabeled amino acid uptake assays.

FLIPR Membrane Potential (FMP) Assay

This cell-based functional assay measures changes in membrane potential, which is an indirect indicator of transporter activity. The symport of a neutral amino acid with Na⁺ by B⁰AT1 leads to depolarization of the cell membrane.

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) or Chinese Hamster Ovary (CHO) cells stably expressing human B⁰AT1 (hSLC6A19) and its ancillary subunit (TMEM27 or collectrin) are seeded in 96- or 384-well plates and cultured to confluence.[1][3]

-

Dye Loading: The cells are loaded with a voltage-sensitive fluorescent dye that responds to changes in membrane potential.

-

Compound Incubation: A baseline fluorescence is measured before the addition of varying concentrations of Cinromide or a vehicle control.

-

Substrate Addition and Measurement: A solution containing a B⁰AT1 substrate (e.g., isoleucine) is added to initiate transport. The resulting change in fluorescence, indicative of membrane depolarization, is monitored in real-time using a FLIPR instrument.[3]

-

Data Analysis: The inhibition of the fluorescence signal in the presence of Cinromide is used to calculate the IC₅₀ value.

Radiolabeled Amino Acid Uptake Assay

This method directly quantifies the transport of a specific amino acid into the cells by measuring the accumulation of a radiolabeled substrate.

Methodology:

-

Cell Culture: CHO-BC cells, which stably express human B⁰AT1 and collectrin, are grown to 80-90% confluence in 35 mm dishes.[6]

-

Washing: The culture medium is removed, and the cells are washed three times with Hank's Balanced Salt Solution (HBSS) to remove any remaining amino acids.[6]

-

Inhibition and Uptake: The cells are incubated for a defined period (e.g., 6 minutes) at 37°C with HBSS containing a radiolabeled substrate (e.g., 150 µM L-[U-¹⁴C]leucine) and varying concentrations of Cinromide.[3][6]

-

Termination of Transport: The uptake is stopped by rapidly washing the cells three times with ice-cold HBSS.[3]

-

Cell Lysis and Scintillation Counting: The cells are lysed with an acid solution (e.g., 0.1 M HCl), and an aliquot of the lysate is used for scintillation counting to determine the amount of radiolabeled substrate taken up by the cells.[3]

-

Data Analysis: The reduction in radiolabeled substrate uptake in the presence of Cinromide is used to determine the IC₅₀. To ensure specificity for B⁰AT1, control experiments are often performed in a Na⁺-free buffer (with NaCl replaced by NMDG-Cl), as B⁰AT1 is Na⁺-dependent, while other transporters like LAT1 are not.[2][3]

References

- 1. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]

- 3. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics of Cinromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of Cinromide, a compound recognized for its selective inhibition of the neutral amino acid transporter SLC6A19 (B0AT1). This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), with a focus on preclinical findings in the rhesus monkey, the primary model for its pharmacokinetic characterization to date. Detailed experimental protocols, where publicly available, and a visualization of its mechanism of action are included to support further research and development efforts.

Core Pharmacokinetic Profile of Cinromide

Cinromide is characterized as a medium-extraction ratio drug with a notably short half-life. A key feature of its metabolism is the formation of an active metabolite, 3-bromocinnamamide, which exhibits a longer half-life and reaches higher steady-state concentrations than the parent drug. The incomplete oral bioavailability of Cinromide has been attributed to significant first-pass metabolism rather than poor absorption[1].

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Cinromide and its active metabolite, 3-bromocinnamamide, derived from studies in the rhesus monkey. It is important to note that a comprehensive public record of all pharmacokinetic parameters (including Cmax, Tmax, AUC, clearance, and volume of distribution) and the detailed experimental protocols from the original studies are not fully available in the public domain. The data presented here are based on the published abstract of the primary study.

| Parameter | Cinromide | 3-Bromocinnamamide (Active Metabolite) | Species | Source |

| Half-life (t½) | 0.92 ± 0.23 hr | 4.43 ± 0.76 hr | Rhesus Monkey | [1] |

| Extraction Ratio | Medium | Low | Rhesus Monkey | [1] |

| Steady-State Concentration | - | 3-6 times that of Cinromide | Rhesus Monkey | [1] |

| Oral Bioavailability | Incomplete | - | Rhesus Monkey | [1] |

Experimental Protocols

Detailed experimental protocols for the pivotal pharmacokinetic studies of Cinromide in rhesus monkeys are not extensively detailed in publicly accessible literature. However, based on standard preclinical pharmacokinetic study designs, the following outlines a general methodology that would likely have been employed.

General Protocol for Pharmacokinetic Studies in Rhesus Monkeys

1. Animal Model:

-

Species: Rhesus monkey (Macaca mulatta).

-

Health Status: Healthy, adult males are often used.

-

Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Drug Administration:

-

Formulation: Cinromide would be formulated in a suitable vehicle for both oral (e.g., gavage) and intravenous (e.g., bolus or infusion) administration.

-

Dosing: A specific dose (e.g., mg/kg) would be administered. For oral bioavailability studies, both intravenous and oral routes are necessary.

3. Sample Collection:

-

Matrix: Blood samples are collected, and plasma is separated for analysis.

-

Time Points: Blood samples are collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases of the drug and its metabolite.

4. Bioanalytical Method:

-

Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be the standard for quantifying Cinromide and 3-bromocinnamamide in plasma.

-

Sample Preparation: Plasma samples would undergo protein precipitation followed by extraction of the analytes.

-

Instrumentation: A triple quadrupole mass spectrometer would be used for detection and quantification.

Mechanism of Action: Allosteric Inhibition of SLC6A19 (B0AT1)

Cinromide functions as a potent and selective allosteric inhibitor of the solute carrier family 6 member 19 (SLC6A19) transporter, also known as B0AT1. This transporter is responsible for the sodium-dependent uptake of neutral amino acids in the intestine and kidneys.

The inhibitory action of Cinromide does not involve direct competition with amino acids for the binding site. Instead, Cinromide binds to an allosteric site on the transporter. This binding event prevents the necessary conformational change in the transporter that is required to move the amino acid across the cell membrane, effectively locking the transporter in a state that is not conducive to transport.

Visualization of Cinromide's Mechanism of Action

The following diagram illustrates the proposed mechanism of allosteric inhibition of the SLC6A19 transporter by Cinromide.

References

Early-Stage Research on Cinromide for Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Novel therapeutic strategies are urgently needed to address the complex pathophysiology of these conditions. One emerging target of interest is the neutral amino acid transporter B⁰AT1 (SLC6A19), which plays a crucial role in the intestinal absorption and renal reabsorption of neutral amino acids. Cinromide has been identified as a potent inhibitor of B⁰AT1 and is under investigation for its potential to modulate metabolic pathways. This technical guide provides an in-depth overview of the early-stage research on cinromide for metabolic disorders, focusing on its mechanism of action, preclinical evidence, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Inhibition of the B⁰AT1 Transporter

Cinromide's primary mechanism of action is the inhibition of the sodium-dependent neutral amino acid transporter B⁰AT1 (SLC6A19). B⁰AT1 is highly expressed in the apical membrane of intestinal and renal epithelial cells, where it mediates the uptake of a broad range of neutral amino acids. By blocking B⁰AT1, cinromide is hypothesized to mimic the effects of dietary protein restriction, a state known to improve metabolic health.

The inhibition of B⁰AT1 by cinromide leads to two key physiological consequences:

-

Reduced Intestinal Amino Acid Absorption: This leads to a state of perceived amino acid deprivation in the liver, triggering downstream signaling pathways that promote metabolic benefits.

-

Increased Renal Amino Acid Excretion: This further contributes to a systemic reduction in neutral amino acid levels.

The metabolic improvements observed in preclinical models with B⁰AT1 inhibition are largely attributed to the subsequent elevation of two key metabolic hormones: Fibroblast Growth Factor 21 (FGF21) and Glucagon-Like Peptide-1 (GLP-1).

Preclinical Data Summary

Early-stage research, primarily in rodent models with genetic knockout of SLC6A19, has provided compelling evidence for the therapeutic potential of B⁰AT1 inhibition in metabolic disorders. While specific data on cinromide administration is limited in the public domain, the findings from these knockout studies serve as a strong rationale for its development.

Quantitative In Vitro Data: B⁰AT1 Inhibition

The inhibitory potency of cinromide against the B⁰AT1 transporter has been determined using in vitro cell-based assays.

| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |

| Cinromide | B⁰AT1 (SLC6A19) | FLIPR Assay | ~0.5 | |

| Cinromide | B⁰AT1 (SLC6A19) | Stable Isotope Uptake | ~0.3 |

Quantitative In Vivo Data: Metabolic Parameters in SLC6A19 Knockout Mice

Studies on mice lacking the SLC6A19 gene (B⁰AT1 knockout) have demonstrated significant improvements in various metabolic parameters. These findings provide a strong indication of the potential effects of a potent B⁰AT1 inhibitor like cinromide.

| Parameter | Model | Observation | Magnitude of Change | Reference |

| Glycemic Control | SLC6A19 KO Mice | Improved glucose tolerance | Significant reduction in blood glucose levels during glucose tolerance test | |

| SLC6A19 KO Mice | Improved insulin sensitivity | Data not specified | ||

| Body Weight | SLC6A19 KO Mice | Protected from diet-induced obesity | Significantly lower body weight compared to wild-type on high-fat diet | |

| Lipid Metabolism | SLC6A19 KO Mice | Reduced liver triglycerides | Significant reduction | |

| Hormone Levels | SLC6A19 KO Mice | Elevated plasma FGF21 | Significant increase | |

| SLC6A19 KO Mice | Elevated plasma GLP-1 | Significant increase |

Signaling Pathways

The metabolic benefits of B⁰AT1 inhibition are mediated through complex signaling pathways initiated by the elevation of FGF21 and GLP-1.

FGF21 Signaling Pathway

Inhibition of B⁰AT1 in the gut and kidney mimics a state of protein restriction, leading to increased hepatic expression and secretion of FGF21. FGF21 is a potent metabolic regulator that acts on various tissues to improve glucose and lipid metabolism.

Caption: FGF21 signaling pathway initiated by B⁰AT1 inhibition.

GLP-1 Signaling Pathway

Reduced amino acid absorption in the intestine due to B⁰AT1 inhibition leads to an increased delivery of amino acids to the distal gut, stimulating L-cells to secrete GLP-1. GLP-1 is an incretin hormone with well-established glucose-lowering effects.

Caption: GLP-1 signaling pathway activated by B⁰AT1 inhibition.

Experimental Protocols

The following sections outline the general methodologies for key experiments used in the early-stage evaluation of cinromide and other B⁰AT1 inhibitors.

Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay

This high-throughput assay is used to functionally assess the inhibition of the electrogenic B⁰AT1 transporter.

Principle: The transport of a neutral amino acid by B⁰AT1 is coupled to the co-transport of Na⁺ ions, resulting in a net influx of positive charge and depolarization of the cell membrane. A voltage-sensitive fluorescent dye is used to detect this change in membrane potential. Inhibitors of B⁰AT1 will prevent this depolarization.

General Protocol:

-

Cell Culture: CHO or HEK293 cells stably overexpressing human B⁰AT1 and its ancillary protein, collectrin, are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered salt solution for a specified time at 37°C.

-

Compound Addition: The plate is transferred to a FLIPR instrument. A baseline fluorescence is recorded before the automated addition of cinromide or other test compounds at various concentrations.

-

Substrate Addition: After a short pre-incubation with the compound, a solution containing a B⁰AT1 substrate (e.g., leucine or isoleucine) is added to initiate transport and membrane depolarization.

-

Data Acquisition and Analysis: Fluorescence intensity is monitored in real-time. The change in fluorescence upon substrate addition is measured. The inhibitory effect of the compound is calculated as the percentage reduction in the fluorescence signal compared to a vehicle control. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Stable Isotope-Labeled Neutral Amino Acid Uptake Assay

This assay provides a direct measure of the transport of amino acids into the cell and is considered a gold-standard method for confirming the activity of transporter inhibitors.

Principle: Cells are incubated with a stable isotope-labeled amino acid (e.g., ¹³C, ¹⁵N-leucine). After a defined uptake period, the cells are lysed, and the intracellular concentration of the labeled amino acid is quantified by liquid chromatography-mass spectrometry (LC-MS).

General Protocol:

-

Cell Culture: Cells stably expressing B⁰AT1 are cultured in multi-well plates to confluence.

-

Pre-incubation: The culture medium is removed, and the cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution). Cells are then pre-incubated with various concentrations of cinromide or a vehicle control in the transport buffer for a specified time.

-

Uptake Initiation: The pre-incubation solution is removed, and a transport buffer containing a known concentration of the stable isotope-labeled amino acid substrate is added to initiate uptake. The incubation is carried out for a defined period (e.g., 5-15 minutes) at 37°C.

-

Uptake Termination and Lysis: The uptake is terminated by rapidly aspirating the substrate solution and washing the cells with ice-cold buffer to remove any extracellular substrate. The cells are then lysed with a suitable lysis buffer (e.g., methanol/water).

-

Sample Analysis: The cell lysates are analyzed by LC-MS to quantify the amount of the intracellular stable isotope-labeled amino acid.

-

Data Analysis: The rate of uptake is calculated and normalized to the protein concentration of the cell lysate. The inhibitory effect of cinromide is determined by comparing the uptake in the presence of the compound to the vehicle control. IC₅₀ values are calculated from the concentration-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of a B⁰AT1 inhibitor like cinromide.

Caption: A generalized workflow for B⁰AT1 inhibitor research.

Conclusion and Future Directions

The early-stage research on cinromide as a B⁰AT1 inhibitor presents a promising new therapeutic avenue for the treatment of metabolic disorders. The preclinical data from SLC6A19 knockout mice strongly support the hypothesis that inhibiting this transporter can lead to significant improvements in glucose homeostasis, body weight, and lipid metabolism, likely through the modulation of FGF21 and GLP-1 signaling.

Further research is required to fully elucidate the therapeutic potential of cinromide. This includes:

-

Detailed preclinical studies with cinromide: To confirm that the metabolic benefits observed in SLC6A19 knockout mice are recapitulated with pharmacological inhibition.

-

Long-term safety and toxicology studies: To assess the safety profile of chronic B⁰AT1 inhibition.

-

Clinical Trials: Ultimately, well-controlled clinical trials in patients with metabolic disorders will be necessary to determine the efficacy and safety of cinromide in humans.

This technical guide provides a comprehensive overview of the current state of early-stage research on cinromide for metabolic disorders. The data and methodologies presented herein should serve as a valuable resource for researchers and drug development professionals working in this exciting and rapidly evolving field.

The Structure-Activity Relationship of Cinromide Analogs: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Anticonvulsant and Neuroprotective Cinnamide Derivatives

Cinromide, a cinnamamide derivative, has garnered attention for its potential anticonvulsant and neuroprotective properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Cinromide analogs, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows, this document aims to facilitate the rational design of novel therapeutic agents targeting neurological disorders.

Quantitative Analysis of Biological Activity

The biological activity of Cinromide and its analogs has been primarily evaluated based on their anticonvulsant efficacy, neuroprotective potential, and their inhibitory effect on the B⁰AT1 (SLC6A19) neutral amino acid transporter. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of these compounds.

Table 1: Anticonvulsant Activity of Cinnamamide Derivatives

The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are standard preclinical models for assessing anticonvulsant activity. The effective dose (ED₅₀) represents the dose required to protect 50% of the animals from seizures. Neurotoxicity is often assessed using the rotarod test, with the median toxic dose (TD₅₀) indicating the dose at which 50% of animals exhibit motor impairment. The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the drug's safety margin.

| Compound | Substitution Pattern | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) in MES | Reference |

| Cinromide | 3-Bromo on phenyl | - | - | - | - | Data not available in reviewed sources |

| Analog 1d | (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | 17.0 | - | 211.1 | 12.4 | [1] |

| Analog I | N-(2-hydroxyethyl) cinnamamide | 17.7 | - | 154.9 | 8.8 | [1] |

| Stiripentol Analog 7h | - | 87 | - | - | - | [2] |

| Stiripentol Analog (±)-13b | - | - | 110 | - | - | [2] |

| Hydantoin Derivative 5j | N-3-arylamide substituted 5,5-cyclopropanespirohydantoin | 9.2 | - | 421.6 | 45.8 | [3] |

| N-Cbz-α-amino-N-benzyloxysuccinimide | (R)-enantiomer | - | 62.5 | - | - | [4] |

| N-Cbz-α-amino-glutarimidooxy acetic acid methyl ester 3a | - | - | - | - | ED₅₀ in Strychnine test: 42.9 mg/kg[5] |

Note: A dash (-) indicates that the data was not available in the reviewed literature.

Table 2: B⁰AT1 (SLC6A19) Inhibition by Cinromide and Analogs

Cinromide and its analogs have been identified as inhibitors of the neutral amino acid transporter B⁰AT1. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC₅₀).

| Compound | Structure/Description | IC₅₀ (µM) - FLIPR Assay | IC₅₀ (µM) - Radioactive Uptake Assay | Reference |

| Cinromide | (E)-N-(3-bromophenyl)-2,3-dimethylcinnamamide | 0.28 | 0.37 | [6] |

| Analog 2 | 3-Chloro analog | 0.20 | 0.44 | [6] |

| Analog 3 | 3-Iodo analog | 0.16 | 0.35 | [6] |

| Analog 4 | 4-Bromo analog | 0.33 | 0.65 | [6] |

| Analog 5 | 4-Chloro analog | 0.30 | 0.58 | [6] |

| Analog 6 | 4-Iodo analog | 0.32 | 0.61 | [6] |

| Analog 7 | 3,4-Dichloro analog | 0.16 | 0.33 | [6] |

| Analog 8 | 3,5-Dichloro analog | 0.13 | 0.28 | [6] |

| Analog 9 | 2-Bromo analog | 2.9 | 5.5 | [6] |

| Analog 10 | 2-Chloro analog | 2.5 | 4.8 | [6] |

| Analog 11 | Unsubstituted phenyl | 1.9 | 3.5 | [6] |

| Analog 12 | 3-Trifluoromethyl analog | 0.22 | 0.45 | [6] |

| Analog 13 | N-ethyl analog of Cinromide | 0.65 | 1.2 | [6] |

| Analog 14 | N-propyl analog of Cinromide | 1.5 | 2.8 | [6] |

| Analog 15 | N-cyclopropyl analog of Cinromide | 0.89 | 1.6 | [6] |

| Analog 16 | N-benzyl analog of Cinromide | 3.2 | 5.9 | [6] |

| Benztropine | 44 | 71 | [7] | |

| Nimesulide | 23 | - | [7] | |

| Compound E4 | Structurally similar to Cinromide | 1.9-13.7 | - | [7] |

| Compound CB3 | 1.9-13.7 | - | [7] | |

| Compound E18 | 1.9-13.7 | - | [7] |

Table 3: Neuroprotective and Toxicity Data for Cinnamamide Derivatives

The neuroprotective effects of cinnamamide derivatives are often assessed in cell-based assays against toxins like glutamate. Toxicity is evaluated through various measures, including the median lethal dose (LD₅₀) or the maximum tolerated dose (MTD).

| Compound | Assay | Endpoint | Result | Reference |

| Cinnamide Derivatives 9t, 9u, 9y, 9z | Glutamate-induced neurotoxicity in PC12 cells | Cell Viability | Dose-dependent protection | [8] |

| Cinnamide Derivatives 9t, 9u, 9y, 9z | MCAO in vivo model | Infarct Area | Significant reduction | [8] |

| N-methyl-3,4,5-trimethoxy-cinnamamide | Acute Toxicity | LD₅₀ (intraperitoneal, mouse) | 650 mg/kg | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Cinromide analogs.

Synthesis of Cinnamamide Derivatives

General Procedure for the Synthesis of (E)- and (Z)-m-(trifluoromethyl)-α,β-dimethylcinnamamides: [9]

-

Preparation of the appropriate α,β-dimethylcinnamic acids: These are prepared from m-(trifluoromethyl)acetophenone and the Reformatsky reagent from ethyl α-bromopropionate, followed by dehydration and hydrolysis.

-

Separation of (E) and (Z) isomers: The isomeric acids are separated by fractional crystallization.

-

Conversion to acid chlorides: The separated acids are treated with thionyl chloride to yield the corresponding acid chlorides.

-

Amidation: The acid chlorides are reacted with the appropriate amine to yield the final cinnamamide derivatives.

Anticonvulsant Screening

Maximal Electroshock (MES) Test Protocol: [1]

-

Animals: Male Kunming mice (18-22 g) are used.

-

Drug Administration: Test compounds are suspended in 0.5% sodium carboxymethylcellulose (CMC-Na) and administered intraperitoneally (i.p.).

-

Stimulation: 30 minutes after drug administration, a 50 mA alternating current is delivered for 0.2 seconds via corneal electrodes.

-

Endpoint: The abolition of the hind limb tonic extensor component of the seizure is defined as protection.

-

ED₅₀ Determination: The median effective dose (ED₅₀) is calculated from the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol:

-

Animals: Male ICR mice are used.

-

Drug Administration: Test compounds are administered i.p.

-

Chemoconvulsant Administration: At the time of peak effect of the test compound, a dose of pentylenetetrazole (typically 85 mg/kg) sufficient to induce clonic seizures in 97% of animals is injected subcutaneously.

-

Observation: Animals are observed for 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.

-

Endpoint: The absence of clonic seizures during the observation period is defined as protection.

-

ED₅₀ Determination: The median effective dose (ED₅₀) is determined.

Neurotoxicity Assessment

Rotarod Test Protocol: [8][10][11]

-

Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm diameter) is used.

-

Training: Mice are trained to stay on the rotating rod at a constant speed (e.g., 15 rpm) for a set duration (e.g., 1 minute) in three trials.

-

Testing: 30 minutes after i.p. administration of the test compound, the mice are placed on the rotarod rotating at a constant speed.

-

Endpoint: Neurotoxicity is indicated if the animal falls off the rod three times within a 1-minute period.

-

TD₅₀ Determination: The median toxic dose (TD₅₀) is calculated from the dose-response data.

In Vitro Neuroprotection Assay

Glutamate-Induced Neurotoxicity in PC12 Cells Protocol: [8]

-

Cell Culture: PC12 cells are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 12 hours).

-

Induction of Neurotoxicity: Glutamate (e.g., 10 mM final concentration) is added to the culture medium, and the cells are incubated for a further 24 hours.

-

Cell Viability Assessment: Cell viability is determined using the MTT assay. The absorbance is measured at a specific wavelength (e.g., 490 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the control group.

B⁰AT1 Inhibition Assay

Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay Protocol: [7]

-

Cell Line: A stable cell line co-expressing human B⁰AT1 and its ancillary protein, collectrin, is used (e.g., CHO-BC cells).

-

Assay Principle: The assay measures changes in membrane potential caused by the electrogenic transport of neutral amino acids by B⁰AT1.

-

Procedure:

-

Cells are plated in 96-well plates.

-

A membrane potential-sensitive dye is loaded into the cells.

-

Test compounds are added to the wells.

-

A substrate of B⁰AT1 (e.g., leucine) is added to initiate transport and induce membrane depolarization.

-

The change in fluorescence is monitored using a FLIPR instrument.

-

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of the substrate-induced depolarization is determined.

Visualizing Workflows and Mechanisms

Graphviz diagrams are used to illustrate key experimental workflows and the proposed mechanism of action of Cinromide analogs.

Experimental Workflows

Mechanism of Action and Signaling Pathways

The primary mechanism of action for Cinromide and its analogs is the inhibition of the B⁰AT1 (SLC6A19) neutral amino acid transporter. This transporter is crucial for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys. In the brain, altered amino acid homeostasis due to B⁰AT1 inhibition may contribute to the observed anticonvulsant and neuroprotective effects.

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key SAR trends can be identified for Cinromide analogs:

-

Substitution on the Phenyl Ring: Halogen substitution on the phenyl ring of the cinnamamide scaffold is generally favorable for B⁰AT1 inhibitory activity. Dichloro-substitution, particularly at the 3,5-positions, appears to enhance potency compared to mono-substitution.[6] The position of the substituent is also critical, with 2-substitution leading to a significant decrease in activity.[6] A trifluoromethyl group at the 3-position also confers potent inhibitory activity.[6]

-

N-Substitution on the Amide: Modification of the N-substituent on the amide group influences B⁰AT1 inhibition. Small alkyl groups like ethyl and propyl, as well as a cyclopropyl group, are tolerated, though they may slightly decrease potency compared to the unsubstituted amide.[6] Larger substituents like a benzyl group lead to a more significant drop in activity.[6]

-

Stereochemistry: The stereochemistry of the α,β-dimethylcinnamamides has been shown to be important for anticonvulsant activity, with (E)-isomers generally being more active.[9]

-

General Trends for Anticonvulsant Activity: For cinnamamides, electron-withdrawing groups on the phenyl ring, such as halogens and trifluoromethyl groups, tend to increase anticonvulsant activity.[9]

Conclusion

The study of Cinromide and its analogs provides a compelling case for the therapeutic potential of cinnamamide derivatives in treating neurological disorders. The inhibition of the B⁰AT1 transporter presents a novel mechanism for modulating neuronal excitability and providing neuroprotection. The structure-activity relationships outlined in this guide, coupled with the detailed experimental protocols, offer a solid foundation for the design and development of next-generation anticonvulsant and neuroprotective agents with improved efficacy and safety profiles. Further research should focus on elucidating the precise downstream signaling pathways affected by B⁰AT1 inhibition in the central nervous system to fully realize the therapeutic potential of this promising class of compounds.

References

- 1. Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RTECS NUMBER-GD7416000-Chemical Toxicity Database [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomed-easy.com [biomed-easy.com]

- 7. Structure--activity relationship in cinnamamides. 3. Synthesis and anticonvulsant activity evaluation of some derivatives of (E)- and (Z)-m-(trifluoromethyl)cinnamamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 9. MPD: JaxCC1: project protocol [phenome.jax.org]

- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 11. researchgate.net [researchgate.net]

The Role of Cinromide in Elucidating SLC6A19 Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Solute Carrier Family 6 Member 19 (SLC6A19), also known as B⁰AT1, is a sodium-dependent neutral amino acid transporter predominantly expressed in the apical membrane of intestinal and renal epithelial cells.[1][2] It plays a crucial role in the absorption and reabsorption of neutral amino acids, including leucine, isoleucine, and valine.[3][4] Dysfunctional SLC6A19 is the underlying cause of Hartnup disorder, an autosomal recessive condition characterized by impaired amino acid transport.[2][4][5] Furthermore, emerging research has highlighted SLC6A19 as a potential therapeutic target for metabolic disorders such as phenylketonuria (PKU), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[1][6][7][8]

Cinromide has been identified as a robust and selective inhibitor of SLC6A19, making it an invaluable pharmacological tool for studying the transporter's function and exploring its therapeutic potential.[9][10] This technical guide provides an in-depth overview of the use of Cinromide in SLC6A19 research, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant pathways and workflows.

Quantitative Data: Cinromide's Inhibitory Potency

Cinromide's efficacy as an SLC6A19 inhibitor has been quantified across various cell-based functional assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound | Assay Type | Cell Line | Substrate | IC₅₀ (µM) | Reference |

| Cinromide | FLIPR Assay | CHO-BC | Isoleucine | 0.5 | [1] |

| Cinromide | Radioactive Uptake | CHO-BC | Leucine | 0.8 ± 0.1 | [7] |

| Cinromide | FLIPR Assay | MDCK-hSLC6A19 | Isoleucine | Not specified | [9][10] |

| Cinromide | Stable Isotope Uptake | MDCK-hSLC6A19 | ¹³C₆, ¹⁵N-l-isoleucine | Not specified | [9][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols utilized to characterize the inhibitory effects of Cinromide on SLC6A19.

Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential (FMP) Assay

This high-throughput assay indirectly measures the activity of electrogenic transporters like SLC6A19 by detecting changes in membrane potential.

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells stably expressing human SLC6A19 (hSLC6A19) and its ancillary protein TMEM27 are cultured to confluence in 384-well plates.[9][10] Chinese Hamster Ovary (CHO-BC) cells stably expressing human B⁰AT1 and collectrin are also utilized.[1]

-

Dye Loading: Cells are loaded with a membrane potential-sensitive fluorescent dye.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of Cinromide or other test compounds for a specified duration (e.g., 30 minutes).[11]

-